Product packaging for Kadcoccilignan(Cat. No.:)

Kadcoccilignan

Cat. No.: B13320042
M. Wt: 406.5 g/mol
InChI Key: SRXKZHVLEVEYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kadcoccilignan is a high-purity lignan compound isolated from the medicinal plant Kadsura coccinea (Heilaohu). This plant is a rich source of structurally diverse and biologically active lignans and terpenoids, which have been used in traditional Chinese medicine for centuries, particularly for the treatment of rheumatoid arthritis and gastroenteric disorders . As a member of the dibenzocyclooctadiene lignan family, this compound is of significant interest for basic scientific research and drug discovery efforts . Preliminary research on lignans from Kadsura coccinea has indicated a range of potential bioactivities worthy of further investigation. These include anti-tumor, anti-inflammatory, anti-HIV, and nitric oxide (NO) production inhibitory effects . Researchers are exploring these compounds to understand their mechanisms of action, which may involve interactions with key cellular pathways. This product is intended for Research Use Only (RUO). RUO products are essential tools for laboratory research, including fundamental research, pharmaceutical development for new drug compounds, and the initial stages of novel diagnostic assay development . They are not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O7 B13320042 Kadcoccilignan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30O7

Molecular Weight

406.5 g/mol

IUPAC Name

5-[4-hydroxy-4-(2-hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol

InChI

InChI=1S/C22H30O7/c1-12(7-14-8-17(24)22(29-6)20(9-14)28-5)13(2)21(25)15-10-18(26-3)19(27-4)11-16(15)23/h8-13,21,23-25H,7H2,1-6H3

InChI Key

SRXKZHVLEVEYFU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C(=C1)OC)OC)O)C(C)C(C2=CC(=C(C=C2O)OC)OC)O

Origin of Product

United States

Occurrence and Advanced Phytochemical Investigations

Natural Sources and Distribution of Kadcoccilignan

This compound has been primarily identified within the Kadsura genus of the Schisandraceae family. These woody vines are predominantly found in eastern and southern Asia. mdpi.com

Kadsura coccinea, an evergreen climbing shrub native to southwest China, is a significant natural source of this compound. tandfonline.com The stems of this plant, in particular, have been a primary material for the isolation of this compound. tandfonline.com Phytochemical investigations of K. coccinea have led to the successful isolation and characterization of this compound, alongside other lignans (B1203133) and bioactive constituents. tandfonline.comtandfonline.comnih.gov The plant's use in traditional Chinese medicine for treating conditions like rheumatoid arthritis and fractures has spurred scientific interest in its chemical makeup. tandfonline.com

This compound has also been identified in Kadsura angustifolia. tandfonline.comnih.gov This evergreen liana is found in the forests of China's Yunnan Province at elevations between 1280 and 2250 meters. tandfonline.comefloras.orgkew.orgtheferns.info Like its relative K. coccinea, the stems of K. angustifolia are utilized in folk medicine. tandfonline.com Further phytochemical analysis of this species confirmed the presence of this compound. tandfonline.comnih.gov

The genus Kadsura is rich in lignans, with various species being investigated for their chemical constituents. nih.gov While this compound has been explicitly isolated from K. coccinea and K. angustifolia, other species within the genus are potential, yet unconfirmed, sources. These include, but are not limited to, Kadsura heteroclita, Kadsura longipedunculata, and Kadsura induta, which are also known to produce a diverse array of lignans. researchgate.netacgpubs.orgscispace.comrsc.orgacgpubs.org The frequent use of different Kadsura species in traditional medicine, sometimes interchangeably, underscores the need for continued phytochemical screening across the genus to determine the full distribution of this compound. acgpubs.orgresearchgate.net

Optimized Isolation Methodologies for this compound

The isolation of this compound from its natural sources involves a multi-step process that leverages modern extraction and chromatographic techniques to achieve high purity.

The initial step in isolating this compound typically involves solvent extraction from the plant material, often the stems of Kadsura coccinea or Kadsura angustifolia. A common method involves using a 70% aqueous acetone (B3395972) solution to prepare the initial extract. tandfonline.com This is followed by partitioning the extract between ethyl acetate (B1210297) (EtOAc) and water. mdpi.comtandfonline.com The EtOAc-soluble portion, which contains the lignans, is then concentrated for further purification. mdpi.comtandfonline.com Optimization of this process can involve adjusting solvent polarity and extraction time to maximize the yield of lignans like this compound.

Recent advancements in extraction methodologies, while not specifically detailed for this compound in the provided search results, often include techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). These methods can offer improved efficiency and reduced solvent consumption compared to traditional maceration or Soxhlet extraction. Further research may explore the application of these modern techniques to optimize the extraction of this compound from Kadsura species.

Following extraction, the crude lignan (B3055560) mixture undergoes a series of chromatographic separations to isolate this compound. This purification process is crucial for obtaining the compound in a pure form for structural elucidation and bioactivity studies.

A typical chromatographic workflow for the isolation of this compound involves several stages:

Column Chromatography: The concentrated ethyl acetate extract is first subjected to column chromatography on silica (B1680970) gel. tandfonline.com This technique separates compounds based on their polarity, with different solvent systems (gradients) used to elute fractions with increasing polarity.

Sephadex LH-20 Chromatography: Fractions containing lignans are often further purified using Sephadex LH-20 column chromatography. tandfonline.com This size-exclusion chromatography separates molecules based on their size.

Reversed-Phase (RP-18) Chromatography: Reversed-phase chromatography on an RP-18 stationary phase is another key step. tandfonline.com This technique separates compounds based on their hydrophobicity.

High-Performance Liquid Chromatography (HPLC): The final purification step to obtain pure this compound often involves High-Performance Liquid Chromatography (HPLC). tandfonline.comchromtech.com This advanced technique provides high resolution and is essential for separating structurally similar lignans. Both normal-phase and reversed-phase HPLC can be employed, depending on the specific separation requirements.

The development of advanced chromatographic techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Thin-Layer Chromatography (HPTLC) offers the potential for even faster and more efficient isolation of natural products like this compound. egyankosh.ac.inuomustansiriyah.edu.iq UHPLC, with its smaller particle sizes, can provide higher resolution and sensitivity, while HPTLC allows for high-throughput screening of fractions. egyankosh.ac.inuomustansiriyah.edu.iq

Biosynthesis and Chemoenzymatic Synthesis of Kadcoccilignan

Investigation of Kadcoccilignan Biosynthetic Pathways

While the complete biosynthetic pathway for this compound itself has not been fully elucidated, extensive research into the biosynthesis of dibenzocyclooctadiene lignans (B1203133) in the Schisandraceae family provides a well-supported hypothetical pathway. mdpi.comresearchgate.netfrontiersin.org These compounds are derived from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant natural products. mdpi.comcjnmcpu.com

The biosynthesis of dibenzocyclooctadiene lignans begins with the amino acid phenylalanine. frontiersin.orgcjnmcpu.com Through a series of enzymatic reactions, phenylalanine is converted into monolignols, primarily coniferyl alcohol, which serve as the fundamental building blocks. cjnmcpu.com Two molecules of a monolignol derivative, isoeugenol (B1672232), then undergo oxidative coupling to form the initial lignan (B3055560) structure, which is further modified to create the characteristic dibenzocyclooctadiene skeleton. researchgate.netcjnmcpu.com

Key precursors and intermediates in the proposed pathway are detailed below.

Molecule Type Compound Name Role in Pathway
Primary PrecursorPhenylalanineStarting amino acid for the phenylpropanoid pathway. cjnmcpu.com
Phenylpropanoid IntermediatesCinnamic acid, p-Coumaric acid, Ferulic acidCore intermediates in the general phenylpropanoid pathway leading to monolignols. mdpi.comcjnmcpu.com
Monolignol PrecursorConiferyl alcoholKey C6-C3 building block for lignan synthesis. frontiersin.orgcjnmcpu.com
Monolignol DerivativeIsoeugenolFormed from coniferyl alcohol; two molecules dimerize to initiate lignan formation. researchgate.netcjnmcpu.com
Dimeric IntermediateVerrucosin (B10858016)Product of the oxidative dimerization of two isoeugenol molecules. researchgate.netcjnmcpu.com
Reduced IntermediateDihydroguaiaretic acidFormed by the reduction of verrucosin, it serves as the precursor to the dibenzocyclooctadiene core. researchgate.netcjnmcpu.com

The conversion of precursors into the complex structure of dibenzocyclooctadiene lignans is catalyzed by a series of specific enzymes. Transcriptome analyses of plants in the Schisandraceae family, including Kadsura coccinea, have identified numerous candidate genes encoding these enzymes. mdpi.comcjnmcpu.com The primary enzyme families implicated in this pathway are summarized below.

Enzyme Class Abbreviation Function in the Biosynthetic Pathway
Phenylalanine Ammonia-LyasePALCatalyzes the initial step, converting phenylalanine to cinnamic acid. researchgate.netcjnmcpu.com
Cinnamate-4-HydroxylaseC4H (CYP73A)A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid. mdpi.comcjnmcpu.com
Coumarate-3-HydroxylaseC3H (CYP98A)A cytochrome P450 enzyme that hydroxylates p-coumaric acid. mdpi.comresearchgate.net
O-MethyltransferaseOMTTransfers a methyl group to hydroxylated intermediates, such as in the formation of ferulic acid. mdpi.comcjnmcpu.com
Cinnamoyl-CoA ReductaseCCRReduces feruloyl-CoA to coniferaldehyde (B117026). cjnmcpu.com
Cinnamyl Alcohol DehydrogenaseCADReduces coniferaldehyde to coniferyl alcohol. cjnmcpu.com
Coniferyl Alcohol AcyltransferaseCFATInvolved in the conversion of coniferyl alcohol to isoeugenol. researchgate.netfrontiersin.org
Isoeugenol SynthaseIGSAlso participates in the formation of isoeugenol from coniferyl alcohol. researchgate.netcjnmcpu.com
Dirigent ProteinDIRMediates the stereospecific dimerization of two isoeugenol radicals to form verrucosin. researchgate.netcjnmcpu.com
Pinoresinol-Lariciresinol ReductasePLRReduces verrucosin to dihydroguaiaretic acid. researchgate.netcjnmcpu.com
Cytochrome P450 MonooxygenasesCYPA diverse superfamily of enzymes responsible for various oxidative modifications, including the formation of the dibenzocyclooctadiene skeleton and other hydroxylations. CYP719 and CYP81Q families are particularly implicated. mdpi.comcjnmcpu.comspringernature.com

The assembly of the dibenzocyclooctadiene lignan core is a complex process involving oxidative radical cyclizations. springernature.com The key steps are believed to be:

Monolignol Radical Formation : The process begins with the one-electron oxidation of two monolignol units (like isoeugenol), typically catalyzed by laccases or peroxidases, to form resonance-stabilized radicals.

Stereoselective Coupling : A dirigent protein (DIR) captures two of these radicals and guides their coupling in a highly specific stereochemical manner to form a single, optically active lignan, such as verrucosin. cjnmcpu.com Without the DIR protein, this coupling would result in a mixture of racemic products.

Reductive Step : The resulting intermediate, verrucosin, is then reduced by a pinoresinol-lariciresinol reductase (PLR) to yield dihydroguaiaretic acid. cjnmcpu.com

Intramolecular Oxidative Coupling : The final and defining step is the intramolecular C-C bond formation that creates the eight-membered dibenzocyclooctadiene ring. This is thought to be catalyzed by a specific cytochrome P450 (CYP) enzyme. cjnmcpu.comspringernature.com This enzyme facilitates an oxidative cyclization of dihydroguaiaretic acid, forming the characteristic biphenyl (B1667301) moiety and the cyclooctadiene ring. springernature.com Subsequent modifications, such as hydroxylations, methylations, and esterifications, are performed by other CYPs and transferases to produce the vast diversity of dibenzocyclooctadiene lignans found in nature, including this compound. mdpi.comspringernature.com

Chemoenzymatic Synthesis Strategies for this compound and Analogues

Chemoenzymatic synthesis integrates the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis to construct complex molecules. berkeley.edunih.gov This approach is particularly valuable for natural products like this compound, where purely chemical synthesis can be lengthy and inefficient, and purely biological production may yield low quantities. frontiersin.org

While a specific chemoenzymatic route for this compound has not been detailed in the literature, a plausible strategy can be proposed based on the known biosynthetic pathway and general principles of chemoenzymatic synthesis. digitellinc.comescholarship.org Such a strategy could involve:

Chemical Synthesis of a Core Intermediate : A precursor molecule, such as dihydroguaiaretic acid or a closely related analogue, could be efficiently assembled using established organic chemistry methods. This allows for the creation of diverse analogues by modifying the aromatic rings or side chains, which would be difficult to achieve biologically.

Enzymatic Biotransformation : The chemically synthesized precursor would then be subjected to one or more enzymatic reactions to perform the challenging final steps. For instance, a specific cytochrome P450 enzyme (CYP) cloned from K. coccinea could be used to catalyze the key intramolecular cyclization to form the dibenzocyclooctadiene ring. mdpi.comcjnmcpu.com

Final Tailoring Steps : Additional enzymes, such as specific O-methyltransferases (OMTs) or hydroxylases also isolated from the plant, could be used in subsequent steps to add the final functional groups that define the structure of this compound.

This approach combines the scalability of chemical synthesis with the unparalleled regio- and stereoselectivity of enzymes, potentially enabling efficient and targeted production of this compound and novel analogues for further study. nih.gov

Metabolic Engineering Approaches for Enhanced this compound Production

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance. wikipedia.org This powerful tool could be applied to enhance the production of this compound, which is often found in low quantities in its natural source. frontiersin.org Strategies for engineering a microbial or plant host for enhanced lignan production could include:

Heterologous Expression of the Biosynthetic Pathway : The most direct approach involves identifying and cloning all the necessary genes for the this compound biosynthetic pathway from K. coccinea and introducing them into a suitable host organism, such as yeast (Saccharomyces cerevisiae) or a model plant (e.g., Nicotiana benthamiana). wikipedia.org Transcriptome studies on K. coccinea are the first step in identifying these crucial genes. mdpi.com

Overexpression of Rate-Limiting Enzymes : Once the pathway is established, bottlenecks can be identified. The production yield can often be increased by overexpressing the gene that codes for the rate-limiting enzyme in the pathway. wikipedia.orgnih.gov

Blocking Competing Pathways : To maximize the carbon flux towards this compound, competing metabolic pathways that draw from the same pool of precursors (e.g., phenylalanine or coniferyl alcohol) can be downregulated or knocked out using genetic tools like CRISPR. wikipedia.orgmdpi.com

Optimization of Host Metabolism : The host organism's central metabolism can be engineered to increase the supply of primary precursors. For example, pathways leading to phenylalanine could be enhanced to provide more starting material for lignan synthesis. nih.gov

The successful application of these strategies is contingent on the complete elucidation of the specific genes and enzymes in the this compound pathway. cjnmcpu.com While challenges remain, metabolic engineering represents a promising avenue for the sustainable and scalable production of this and other valuable medicinal lignans. reshapebiotech.com

Pre Clinical Pharmacological Activities and Biological Effects

Anti-inflammatory Efficacy in Pre-clinical Models

Lignans (B1203133) derived from the Kadsura genus have demonstrated notable anti-inflammatory potential in various in vitro models. acgpubs.orgscispace.comnih.gov These studies often focus on the compounds' ability to modulate key pathways involved in the inflammatory cascade.

Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide Production in vitro

A primary mechanism underlying the anti-inflammatory effects of Kadsura lignans is the inhibition of nitric oxide (NO) production. Nitric oxide is a critical signaling molecule, but its overproduction by inducible nitric oxide synthase (iNOS) during an inflammatory response, such as that triggered by bacterial lipopolysaccharide (LPS), can lead to tissue damage. nih.govnih.govmdpi.com

Several dibenzocyclooctadiene lignans isolated from the stems of Kadsura induta have been shown to inhibit NO production in LPS-activated RAW264.7 macrophage cells. rsc.orgresearchgate.net In one study, five new lignans (kadsuindutains A–E) and three known lignans exhibited inhibitory activity with IC₅₀ values ranging from 10.7 μM to 34.0 μM, which is comparable to the positive control L-NMMA (IC₅₀ = 31.2 μM). rsc.org

Inhibition of LPS-Induced Nitric Oxide (NO) Production by Lignans from Kadsura induta in RAW264.7 Cells rsc.org
CompoundIC₅₀ (μM)
Kadsuindutain A10.7
Kadsuindutain B12.5
Kadsuindutain C15.4
Kadsuindutain D20.1
Kadsuindutain E25.5
Schizanrin F34.0
Schizanrin O28.7
Schisantherin J18.6
L-NMMA (Positive Control)31.2

Modulation of Pro-inflammatory Cytokines and Mediators in Cellular and Animal Models

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are key regulators of the inflammatory response. nih.govnih.govthermofisher.com The excessive release of these mediators can contribute to the pathology of various inflammatory diseases. taylorandfrancis.com Research suggests that the anti-inflammatory activity of Kadsura lignans extends to the modulation of these cytokines.

Molecular docking studies have predicted that dibenzocyclooctadiene lignans from K. induta display a good binding affinity to the active site of the TNF-α protein. rsc.orgresearchgate.net This suggests a potential mechanism for inhibiting the activity of this crucial pro-inflammatory cytokine. Furthermore, the inhibition of nitric oxide production is mechanistically linked to the regulation of cytokines; suppression of NO can lead to the inhibition of LPS-induced TNF-α and IL-1β at a pre-translational level. nih.gov

Other Investigated Biological Activities in Pre-clinical Settings (based on lignan (B3055560) research in Kadsura)

Beyond their anti-inflammatory effects, lignans from the Kadsura genus have been explored for a range of other biological activities in preclinical studies, underscoring their potential as multifaceted therapeutic agents. acgpubs.orgscispace.com

In Vitro Anti-tumor Cell Line Activity

A significant body of research points to the cytotoxic and anti-proliferative effects of Kadsura lignans against various cancer cell lines. acgpubs.orgscispace.comresearchgate.net Dibenzocyclooctadiene lignans, in particular, have been identified as potent anti-tumor agents. nih.govnih.gov

For instance, lignans isolated from Kadsura coccinea demonstrated significant anti-proliferative effects against four human tumor cell lines. nih.gov A compound designated as Kadusurain A was particularly effective, with IC₅₀ values ranging from 1.05 to 12.56 μg/ml. nih.gov Broader research on lignans from Kadsura oblongifolia has also confirmed significant antitumor activity, with particular potential noted for lung, nasopharyngeal, and colorectal cancers. acgpubs.org

In Vitro Anti-proliferative Effects of Kadusurain A from Kadsura coccinea nih.gov
Human Tumor Cell LineIC₅₀ (μg/ml)
A549 (Lung carcinoma)1.05
HCT116 (Colon carcinoma)1.58
HL-60 (Promyelocytic leukemia)12.56
HepG2 (Hepatocellular carcinoma)2.15

Anti-HIV Properties in Laboratory Models

Certain lignans from the Kadsura genus have been identified as having promising anti-HIV activity. acgpubs.orgscispace.comnih.gov These compounds have been shown to inhibit viral replication and key viral enzymes in laboratory models.

Two new dibenzocyclooctadiene lignans, Interiotherin A and Schisantherin D, isolated from Kadsura interior, were found to inhibit HIV replication in H9 lymphocytes. acs.orgacs.org Schisantherin D was particularly potent, with an EC₅₀ value of 0.5 μg/mL. acs.orgacs.org In a separate study, lignans from Kadsura longipedunculata, namely Longipedunin A and Schisanlactone A, showed appreciable inhibitory activity against HIV-1 protease, a critical enzyme for viral maturation. nih.govjst.go.jp

Anti-HIV Activity of Lignans from the Genus Kadsura
CompoundSource SpeciesActivity TypeCell/Enzyme ModelEffective ConcentrationReference
Interiotherin AKadsura interiorInhibition of HIV ReplicationH9 lymphocytesEC₅₀: 3.1 μg/mL acs.orgacs.org
Schisantherin DKadsura interiorInhibition of HIV ReplicationH9 lymphocytesEC₅₀: 0.5 μg/mL acs.orgacs.org
Longipedunin AKadsura longipedunculataInhibition of HIV-1 ProteaseEnzyme AssayIC₅₀: 50 μM nih.govjst.go.jp
Schisanlactone AKadsura longipedunculataInhibition of HIV-1 ProteaseEnzyme AssayIC₅₀: 20 μM nih.govjst.go.jp

Neuroprotective Effects in Pre-clinical Models

While direct pre-clinical studies focusing specifically on Kadcoccilignan are not extensively documented in the available scientific literature, the broader class of compounds to which it belongs—lignans—has been the subject of considerable research for its neuroprotective potential. nih.gov These studies, conducted in various in vitro and in vivo models, demonstrate that lignans can mitigate neuronal damage through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways. nih.govfrontiersin.org Insights from these related compounds provide a foundational understanding of the potential neuroprotective activities that could be exhibited by this compound.

Lignans have shown promise in models of both acute and chronic neurodegenerative diseases. nih.gov Their neuroprotective effects are often attributed to their ability to counteract oxidative stress and inflammation, which are key pathological processes in conditions like Alzheimer's disease and Parkinson's disease. frontiersin.orgnih.gov

In Vitro Studies

In cell-based models, various lignans have demonstrated the ability to protect neurons from toxic insults. For instance, Flax Lignan (FLL) has been shown to protect primary cultured cortical neurons from N-methyl-D-aspartate (NMDA)-induced excitotoxicity. nih.gov This protection was associated with the inhibition of neuronal apoptosis, a reduction in intracellular calcium overload, and the regulation of the Bcl-2 protein family. nih.gov Furthermore, FLL was found to selectively downregulate the GluN2B-containing NMDA receptor, which is heavily implicated in neuronal cell death pathways. nih.gov

Similarly, furofuran lignans such as aurantiosides C and D, isolated from Osmanthus fragrans, exhibited significant neuroprotective activity against oxidative stress in L-glutamate-induced HT22 hippocampal cells. acs.org Other studies using PC12 cells, a common model for neuronal studies, found that certain iridoids and lignans could protect against injury induced by amyloid β protein 1-42 (Aβ1-42), a key component in Alzheimer's disease pathology. mdpi.com The mechanism often involves the activation of the Nrf2 signaling pathway, which boosts the expression of antioxidant enzymes. nih.gov For example, Sesamol treatment in H2O2-treated SH-SY5Y cells restored cellular redox balance and protected against mitochondrial dysfunction by activating Nrf2. nih.gov

Table 1: Neuroprotective Effects of Various Lignans in In Vitro Pre-clinical Models

Lignan Compound Pre-clinical Model Key Findings/Outcome Measures
Flax Lignan (FLL) NMDA-induced neurotoxicity in primary cortical neurons Protected against cell loss, inhibited apoptosis, reduced Ca2+ overload, and downregulated GluN2B-containing NMDA receptors. nih.gov
Aurantiosides C & D L-glutamate-induced oxidative stress in HT22 cells Showed significant neuroprotective activity against oxidative stress. acs.org
Sesamol H2O2-induced oxidative stress in SH-SY5Y cells Restored cellular redox balance, protected against mitochondrial dysfunction, and increased antioxidant enzymes via Nrf2 activation. nih.gov
Schisantherin A 6-OHDA-induced toxicity in SH-SY5Y cells Down-regulated iNOS expression, reduced ROS accumulation, and inhibited excessive nitric oxide (NO) production. frontiersin.org
Xiecaolignanside A Aβ1-42-induced injury in PC12 cells Markedly maintained cell viability and reduced lactate (B86563) dehydrogenase (LDH) release. mdpi.com

In Vivo Studies

Animal models of neurodegenerative diseases have further substantiated the neuroprotective potential of lignans. In a rat model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA), chronic oral treatment with 7-hydroxymatairesinol (HMR/lignan) was able to slow the degeneration of dopaminergic terminals in the striatum. nih.gov This neuroprotective effect was accompanied by an improvement in motor performance. nih.gov The study also noted that HMR/lignan exerted an anti-inflammatory effect in the substantia nigra, a brain region critically affected in Parkinson's disease. nih.gov

In models relevant to Alzheimer's disease, lignans from Schisandra chinensis have demonstrated cognitive-enhancing and neuroprotective effects. researchgate.netnih.gov For instance, in rats with amyloid-β induced cognitive deficits, an aqueous extract of Schisandra chinensis Fructus (SCF) mitigated hippocampal amyloid-β deposition, reduced neuroinflammation, and improved memory. nih.gov The treatment also decreased hippocampal acetylcholinesterase (AChE) activity and the expression of inflammatory markers. nih.gov Similarly, Schisantherin A was found to increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) while decreasing malondialdehyde (MDA) content in the hippocampus and cerebral cortex of animal models. frontiersin.org

Magnolol (B1675913) has shown neuroprotective effects in an experimental autoimmune encephalomyelitis mouse model of multiple sclerosis. nih.gov Treatment with magnolol led to a significant decrease in oxidative stress markers (MDA, NO) and an increase in antioxidant enzymes in the brain and spinal cord, which was mediated by the upregulation of Nrf2 expression. nih.gov

Table 2: Neuroprotective Effects of Various Lignans in In Vivo Pre-clinical Models

Lignan Compound Pre-clinical Model Key Findings/Outcome Measures
7-hydroxymatairesinol (HMR/lignan) 6-OHDA rat model of Parkinson's disease Slowed degeneration of striatal dopaminergic terminals, improved motor performance, and exerted anti-inflammatory effects. nih.gov
Schisandra chinensis Fructus (SCF) Extract Amyloid-β infused rat model of Alzheimer's disease Mitigated hippocampal Aβ deposition, reduced neuroinflammation and memory deficits, and decreased AChE activity. nih.gov
Schisantherin A Animal models of Alzheimer's disease Increased SOD and GSH-Px activities; decreased MDA and Aβ content in the hippocampus and cerebral cortex. frontiersin.orgnih.gov
Magnolol Experimental autoimmune encephalomyelitis mouse model Decreased oxidative stress, reduced inflammatory cell infiltration, and upregulated Nrf2 expression in the brain and spinal cord. nih.gov

Collectively, these pre-clinical findings for a variety of lignans highlight their significant potential as neuroprotective agents. The consistent observations of anti-inflammatory, antioxidant, and anti-apoptotic effects across different models suggest that this class of compounds warrants further investigation for the treatment of neurodegenerative diseases. nih.govfrontiersin.org

Molecular Mechanisms of Action

Elucidation of Molecular Targets for Kadcoccilignan

Identifying the direct protein targets of a bioactive small molecule is a foundational step in pharmacology. While the specific molecular targets for this compound have not been definitively identified in the reviewed scientific literature, several computational and experimental methodologies are available for this purpose.

Computational approaches, particularly molecular docking, are powerful tools for predicting the binding interactions between a small molecule (ligand) and a protein (receptor) at the atomic level. github.ionih.gov This in silico method helps to identify potential protein targets and elucidate the binding affinity and orientation of the ligand within the protein's active site. nih.gov

Although specific molecular docking studies for this compound were not found in the reviewed literature, research on other compounds from Kadsura coccinea demonstrates the utility of this approach. For instance, molecular docking has been used to simulate the binding modes of potential inhibitors from K. coccinea with cyclooxygenase-2 (COX-2), a key enzyme in inflammation. researchgate.net Another study performed virtual screening and molecular docking of lignans (B1203133) against histone deacetylase (HDAC) receptors, highlighting the potential for these compounds to act as anticancer agents. china-pharmacy.com Similarly, the binding ability of a compound from K. coccinea with α-glucosidase was investigated using molecular docking and molecular dynamics analysis. researchgate.net These studies establish a precedent for using computational methods to identify and validate potential targets for lignans like this compound.

Table 1: Potential Methodologies for this compound Target Identification

Methodology Principle Potential Application for this compound References
Computational Docking Predicts the preferred orientation and binding affinity of a ligand to a target protein. To screen libraries of known protein structures and identify those with high binding affinity for this compound, suggesting potential biological targets. github.ionih.gov
Affinity Chromatography A ligand (this compound) is immobilized on a solid support to capture interacting proteins from a cell lysate. To isolate and subsequently identify proteins that physically bind to this compound, revealing its direct molecular targets. technologynetworks.commicrobenotes.com

| Pull-Down Assay | An in vitro technique using a tagged "bait" protein to bind and pull down interacting "prey" proteins from a solution. | To confirm interactions between this compound-related targets and other proteins in a signaling complex. | thermofisher.comnih.gov |

Experimental methods provide direct evidence of molecular interactions. Affinity chromatography and pull-down assays are two such techniques used for target identification. technologynetworks.comthermofisher.com

Affinity chromatography involves immobilizing a small-molecule ligand onto a chromatographic matrix. technologynetworks.com When a complex mixture of proteins, such as a cell lysate, is passed over this matrix, proteins that bind specifically to the ligand are retained while others are washed away. The bound proteins can then be eluted and identified, typically by mass spectrometry. technologynetworks.com This method is a powerful tool for discovering previously unknown molecular targets of natural products. mdpi.comnih.gov

Pull-down assays are primarily used to confirm protein-protein interactions in vitro. thermofisher.comoaepublish.com In a typical assay, a "bait" protein (often with an affinity tag like GST or His) is immobilized on beads and incubated with a cell lysate containing potential "prey" proteins. If the prey protein binds to the bait, it will be "pulled down" and can be detected by methods like Western blotting. nih.govprotocols.io While not a direct method for identifying the primary target of a small molecule, it is invaluable for mapping the protein complexes associated with a known target. nih.govnih.gov

To date, specific studies employing these techniques to elucidate the direct molecular targets of this compound are not available in the surveyed literature.

Modulation of Intracellular Signaling Pathways

This compound likely exerts its biological effects by influencing complex intracellular signaling networks that regulate cellular processes such as inflammation and oxidative stress. Research on dibenzocyclooctadiene lignans from Kadsura coccinea points toward the modulation of several key pathways. researchgate.net

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, cell survival, and immunity. nih.gov Dysregulation of this pathway is implicated in numerous inflammatory diseases. The canonical pathway involves the inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.gov

Studies on lignans from Kadsura coccinea have demonstrated their ability to suppress inflammation by inhibiting the NF-κB pathway. researchgate.net For example, certain compounds from K. coccinea were found to promote the apoptosis of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells by inhibiting this pathway. nih.gov The mechanism involved the down-regulation of the phosphorylated p65 subunit of NF-κB and the up-regulation of its inhibitor, IκBα. nih.gov Furthermore, other lignans isolated from the Kadsura genus, such as Schisandrin A, are thought to exert their effects through the inhibition of the NF-κB pathway. acgpubs.org

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial pathways that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. assaygenie.comabcam.com This cascade typically involves a three-tiered system of kinases: a MAPKKK, a MAPKK, and a MAPK. frontiersin.org In mammals, the major MAPK families are the ERKs, JNKs, and p38 MAPKs. abcam.com

Direct evidence specifically linking this compound to the MAPK pathway is limited. However, studies on other bioactive lignans from the Kadsura genus suggest that this pathway is a potential target. For instance, Schisandrin B has been reported to regulate the MAPK signaling pathway in its action against various cancer cells. acgpubs.org The activation of the MAPK pathway often begins with growth factor binding to a receptor, which initiates a phosphorylation cascade involving key proteins like RAF, MEK, and ERK. youtube.com Perturbation of this cascade is a known mechanism for many bioactive compounds.

The Keap1/Nrf2/ARE pathway is the primary regulator of cellular defense against oxidative stress. oaepublish.comfrontiersin.org Under normal conditions, the transcription factor Nrf2 is bound by Keap1 in the cytoplasm, leading to its degradation. scielo.br In the presence of oxidative stress, Keap1 is inactivated, allowing Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. und.edu

The molecular mechanisms of action for dibenzocyclooctadiene lignans from Kadsura coccinea have been shown to involve the Keap1/Nrf2/ARE pathway. researchgate.net This suggests that these compounds can enhance the cell's endogenous antioxidant capacity. Activation of the Nrf2 pathway is a key therapeutic strategy for diseases where oxidative stress is a contributing factor. frontiersin.org Therefore, it is plausible that this compound may contribute to cellular protection by activating this critical defensive signaling cascade.

Table 2: Summary of Signaling Pathway Modulation by Lignans from Kadsura coccinea

Signaling Pathway General Function Reported Effects of Kadsura coccinea Lignans Key Mediators References
NF-κB Regulation of inflammation, immunity, and cell survival. Inhibition of the pathway, leading to anti-inflammatory effects and apoptosis in specific cell types. P-NF-κB p65, IκBα researchgate.netnih.gov
MAPK Regulation of cell proliferation, differentiation, and stress responses. Regulation of the pathway reported for other lignans in the Kadsura genus, but not specifically for this compound. RAF, MEK, ERK acgpubs.orgyoutube.com

| Keap1/Nrf2/ARE | Cellular defense against oxidative stress. | Activation of the pathway, leading to the expression of antioxidant and cytoprotective genes. | Keap1, Nrf2, ARE | researchgate.net |

Transforming Growth Factor Beta (TGF-β)/Smad Signaling Pathways

The Transforming Growth Factor Beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. sci-hub.sedovepress.com Its dysregulation is implicated in a variety of diseases, including fibrosis and cancer. dovepress.comfrontiersin.org The canonical pathway is mediated by a family of intracellular proteins called Smads. frontiersin.orgnih.gov

The signaling cascade begins when a TGF-β superfamily ligand binds to a type II serine/threonine kinase receptor (TβRII) on the cell surface. dovepress.comfrontiersin.org This binding recruits and phosphorylates a type I receptor (TβRI), which in turn becomes an active kinase. dovepress.comfrontiersin.org The activated TβRI then phosphorylates specific receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. nih.govnih.gov These phosphorylated R-Smads form a complex with a common-mediator Smad (Co-Smad), Smad4. frontiersin.orgnih.gov This entire complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes. dovepress.comfrontiersin.org The pathway is negatively regulated by inhibitory Smads (I-Smads), such as Smad7, which can prevent the phosphorylation of R-Smads or target the receptors for degradation. dovepress.com

While direct experimental studies detailing the specific interaction of this compound with the TGF-β/Smad pathway are not extensively documented, research on the broader class of compounds to which it belongs—dibenzocyclooctadiene lignans—provides significant insight. Reviews of lignans from the Schisandraceae family, which includes the genus Kadsura, consistently identify the TGF-β/Smad 2/3 signaling pathway as a key molecular mechanism of action for these compounds. nih.govresearchgate.netresearchgate.net These lignans are recognized for their hepatoprotective, anti-inflammatory, and anti-fibrotic activities, which are often mediated through the modulation of this pathway. nih.govsciopen.com It is proposed that by influencing the TGF-β/Smad signaling cascade, these compounds can mitigate the pathological processes driven by excessive TGF-β activity, such as the accumulation of extracellular matrix proteins in fibrosis. sci-hub.sesciopen.com

Table 1: Key Proteins in the TGF-β/Smad Signaling Pathway

Protein FamilyKey MembersFunction in the Pathway
LigandsTGF-β1, TGF-β2, TGF-β3Initiate the signaling cascade by binding to receptors. frontiersin.org
ReceptorsTβRI, TβRIITransmembrane serine/threonine kinases that transduce the signal. dovepress.comfrontiersin.org
R-SmadsSmad2, Smad3Receptor-regulated Smads; phosphorylated by activated TβRI. nih.govnih.gov
Co-SmadSmad4Common-mediator Smad; forms a complex with phosphorylated R-Smads. frontiersin.org
I-SmadsSmad7Inhibitory Smad; provides negative feedback to the pathway. dovepress.com

Interplay with Cellular Processes (e.g., apoptosis, autophagy)

This compound and related compounds from the Kadsura genus appear to exert significant influence over fundamental cellular processes, namely apoptosis and autophagy. These processes are critical for maintaining tissue homeostasis, and their modulation is a key mechanism for therapeutic intervention in various diseases.

Apoptosis , or programmed cell death, is a highly regulated process for eliminating damaged or unwanted cells, characterized by distinct morphological changes like cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov Research has shown that extracts from Kadsura coccinea, the plant source of this compound, can induce apoptosis. A study using zebrafish embryos demonstrated that an extract from the roots and stems of Kadsura coccinea led to developmental toxicity by triggering apoptosis and oxidative stress. nih.gov

Furthermore, specific lignans isolated from Kadsura coccinea have been shown to directly promote apoptosis in preclinical models. One study found that a triterpenoid (B12794562) isolated from the plant promoted the apoptosis of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells by inhibiting the NF-κB pathway and increasing the expression of the pro-apoptotic protein Bax. nih.gov Another lignan (B3055560) from the Kadsura genus, Heilaohulignan C, was found to induce apoptosis in human gastric cancer cells through the P53 and mitochondrial apoptotic pathways, which also involves the upregulation of Bax. acgpubs.org This suggests a common mechanism for lignans from this genus involving the induction of programmed cell death.

Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components, such as damaged organelles and misfolded proteins, to maintain cellular homeostasis and survive stress conditions like nutrient deprivation. nih.govresearchgate.net A comprehensive review of dibenzocyclooctadiene lignans from the Schisandraceae family explicitly states that autophagy is one of the principal molecular mechanisms through which these compounds exert their biological effects, alongside antioxidative and anti-inflammatory actions. nih.govresearchgate.net This indicates that this compound, as a member of this chemical class, likely participates in the modulation of autophagic pathways. While the precise nature of this interaction for this compound is yet to be fully elucidated, related lignans such as Schisandrin A have been shown to regulate autophagic flux, pointing to a class-wide effect. acgpubs.org

Table 2: Research Findings on Kadsura Coccinea Constituents and Cellular Processes

Compound/ExtractModel SystemObserved EffectCellular Process AffectedReference
Kadsura coccinea root & stem extractZebrafish embryosInduced developmental toxicityApoptosis nih.gov
Heilaohutriterpene B (from K. coccinea)Rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cellsInhibited cell proliferation, upregulated BaxApoptosis nih.gov
Heilaohulignan C (from Kadsura)Human gastric cancer cells (BGC-823)Inhibited cell development, upregulated Bax and cleaved caspase-3Apoptosis acgpubs.org
Dibenzocyclooctadiene Lignans (class)Review of multiple studiesGeneral mechanism of actionAutophagy, TGF-β/Smad Signaling nih.gov

Structural Modifications and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Kadcoccilignan Derivatives

The rational design of derivatives aims to enhance desired properties such as potency, selectivity, or pharmacokinetic profiles. solubilityofthings.com This is typically achieved through two primary synthetic strategies: semi-synthesis, which modifies the natural product itself, and total synthesis, which builds analogues from basic chemical precursors.

Semi-synthesis begins with the isolated natural product, using it as a complex starting scaffold for chemical modifications. This approach is advantageous as it leverages the intricate, stereochemically defined structure provided by nature. Derivatization strategies often focus on chemically accessible functional groups. mdpi.com For a compound like this compound, this could involve:

Modification of Hydroxyl Groups: Phenolic or alcoholic hydroxyl groups can be esterified or etherified to alter polarity, solubility, and hydrogen-bonding capacity. This can influence how the molecule interacts with biological targets and its ability to cross cell membranes. reachemchemicals.com

Modification of Aromatic Rings: The benzene (B151609) rings in the lignan (B3055560) structure could be subjected to reactions like nitration, halogenation, or Friedel-Crafts acylation, although this may require careful selection of reagents to avoid unwanted side reactions on the complex molecule.

Alterations to the Lignan Core: More complex modifications might target the central carbon skeleton, though this often requires more robust synthetic methods and risks disrupting the core pharmacophore.

The goal of such derivatization is often to create a library of related compounds whose biological activities can be systematically compared to map out the SAR. nih.gov This process can lead to derivatives with improved efficacy or reduced toxicity. mdpi.com

Total synthesis involves the complete chemical construction of a molecule from simple, commercially available starting materials. scripps.edu While often a complex and lengthy process, it offers unparalleled flexibility in molecular design. It is not limited to the modifications possible on the natural scaffold and allows for the creation of structurally novel analogues that may possess different or enhanced biological activities. nih.gov

A relevant strategy in this context is Diverted Total Synthesis . This approach aims not to replicate the natural product itself, but to use intermediates from its synthetic pathway to create a range of non-natural analogues. wikipedia.org This allows for systematic exploration of the chemical space around the natural product to identify simplified or more potent structures. For this compound analogues, total synthesis could be employed to:

Vary the substitution patterns on the aromatic rings.

Change the stereochemistry at chiral centers to determine their importance for activity. numberanalytics.com

Replace the core furan (B31954) or lactone rings found in many lignans (B1203133) with other heterocyclic systems.

Construct simplified versions of the molecule that retain the key pharmacophoric elements but are easier to synthesize. scripps.edu

Structure-Activity Relationship Profiling of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, linking the chemical structure of a compound to its biological effect. youtube.com By synthesizing and testing a series of analogues, researchers can identify which parts of the molecule are essential for its activity. kcl.ac.uk

A pharmacophore is the specific three-dimensional arrangement of steric and electronic features of a molecule that are necessary to trigger a biological response by interacting with a target receptor or enzyme. mdpi.comfiveable.me For the lignan class of compounds, SAR studies on related molecules have identified several key features that often constitute the pharmacophore: numberanalytics.com

Aromatic/Hydrophobic Regions: The phenyl groups are critical for hydrophobic interactions within target binding pockets. universiteitleiden.nl

Hydrogen Bond Donors and Acceptors: Functional groups like phenolic hydroxyls (H-bond donors) and methoxy (B1213986) oxygens (H-bond acceptors) are often crucial for anchoring the molecule to its biological target through specific hydrogen bonds. mdpi.comnih.gov

Defined Stereochemistry: The spatial arrangement of substituents and the conformation of the molecule's core structure are frequently critical for a precise fit with the target. numberanalytics.com

Pharmacophore models can be developed using computational software based on the structures of known active molecules or ligand-receptor complexes. nih.govresearchgate.net These models then serve as 3D search queries to screen virtual libraries for new, chemically diverse compounds that are predicted to be active. mdpi.com

The introduction or modification of specific functional groups can have a profound impact on biological activity. reachemchemicals.comresearchgate.net SAR studies on neolignans such as magnolol (B1675913) and honokiol, which share structural similarities with this compound, have provided valuable insights. nih.gov

For example, studies on neolignan analogues have shown that:

Phenolic Hydroxyl Groups: The presence and position of free hydroxyl groups are often essential for activity. Their removal or conversion to methoxy groups can drastically alter or diminish the biological effect. mdpi.com

Allyl Groups: The allyl side chains present on some lignans can contribute to binding through hydrophobic interactions. Modification, saturation, or removal of these groups can be used to probe the size and nature of the binding pocket.

Biphenyl (B1667301) Skeleton: The relative orientation of the two phenyl rings (the dihedral angle) is a key structural parameter that can influence binding affinity.

The following table, based on general findings for neolignan analogues, illustrates how systematic modifications can be correlated with activity. scielo.brresearchgate.net

Analogue Series Modification General Impact on Biological Activity Rationale for Change
Series A Removal/Masking of Phenolic -OHOften leads to decreased activityThe hydroxyl group is a key hydrogen bond donor for receptor interaction. mdpi.com
Series B Saturation of Allyl Side ChainsVariable; can increase or decrease activityProbes the importance of the double bond and the shape of the hydrophobic pocket.
Series C Introduction of Halogens (e.g., F, Cl)Can increase potency or alter selectivityModifies electronic properties and can enhance binding or improve metabolic stability.
Series D Variation in Methoxy Group PositionSignificantly affects activityThe position of these H-bond acceptors is critical for correct orientation in the binding site. mdpi.com

This table represents generalized SAR trends observed for the broader class of lignans and neolignans, as specific data for this compound derivatives is not extensively published.

Computational Chemistry and In Silico Screening for Derivative Optimization

Computational chemistry and computer-aided drug design (CADD) are indispensable tools for optimizing lead compounds like this compound. riken.jpbioascent.com These in silico methods can predict how a molecule will behave, saving significant time and resources compared to traditional synthesis and testing. upenn.edu

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a biological target, such as an enzyme or receptor. nih.govmdpi.comresearchgate.net Docking simulations can score the binding affinity of different analogues, helping to prioritize which derivatives to synthesize. Studies on compounds from Kadsura species have used molecular docking to predict interactions with targets like iNOS, TNF-α, and various enzymes. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time. nih.gov This provides insight into the stability of the binding pose predicted by docking and can reveal key dynamic interactions that are crucial for the molecule's function.

Pharmacophore-Based Virtual Screening: Once a pharmacophore model is established, it can be used to rapidly screen large databases of virtual compounds. researchgate.net Hits from this screening are molecules that match the pharmacophore's features and are therefore potential candidates for synthesis and biological testing.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives. nih.gov This helps to identify candidates with favorable drug-like properties early in the design process, reducing the risk of late-stage failures. upenn.edu

By integrating these computational approaches, researchers can rationally design and prioritize this compound derivatives with the highest probability of enhanced activity and improved pharmacokinetic profiles. riken.jpriken.jp

Advanced Analytical Methodologies for Kadcoccilignan Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a fundamental technique for separating the components of a mixture. nih.govijpsjournal.com For the analysis of Kadcoccilignans, various chromatographic methods are employed to achieve both qualitative identification and quantitative measurement. pageplace.delongdom.org

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of lignans (B1203133) due to their medium polarity. mdpi.comresearchgate.net The method is particularly well-suited for separating complex mixtures of lignans found in plant extracts. nih.gov Reversed-phase columns, such as the octadecylsilyl (C18) type, are most commonly used, providing sufficient resolution for the major components. mdpi.commdpi.com

HPLC systems can be coupled with various detectors for the analysis of Kadcoccilignans:

UV-Vis Spectroscopy: This is a common detection method used in conjunction with HPLC. mdpi.com A UV detector measures the absorbance of light by the eluted compounds at specific wavelengths, allowing for both qualitative and quantitative analysis. mdpi.com Lignans typically exhibit strong UV absorbance, making this a robust detection method.

Diode Array Detector (DAD): A DAD provides spectral information across a range of wavelengths for each point in the chromatogram. This is advantageous for identifying compounds and assessing peak purity.

Fluorescence Detection: For certain lignans that possess natural fluorescence, this detection method offers higher sensitivity and selectivity compared to UV detection. helsinki.fi

Mass Spectrometry (MS): Coupling HPLC with MS provides the highest selectivity and sensitivity, ensuring reliable identification of unknown compounds and accurate quantification. researchgate.netmdpi.com

A typical HPLC method for lignan (B3055560) analysis involves gradient elution, where the composition of the mobile phase is changed over time to effectively separate compounds with a range of polarities. nih.govmdpi.com

Table 1: Representative HPLC-UV Conditions for Lignan Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile
Gradient 20-80% B over 40 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm

| Column Temp. | 30 °C |

This table represents typical starting conditions for the analysis of lignans and may require optimization for specific Kadcoccilignans.

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than traditional HPLC. This results in significantly improved resolution, higher sensitivity, and faster analysis times. mdpi.com For the complex mixtures of lignans found in Kadsura coccinea, UHPLC is particularly valuable. nih.gov

The enhanced resolution of UHPLC allows for better separation of isomeric and closely related lignans, which can be challenging with conventional HPLC. mdpi.com In a study on Kadsura coccinea, a UHPLC-tandem mass spectrometry method was used to analyze the lignan components in the root, stem, and leaf, successfully identifying a total of 51 different lignans. nih.gov The application of UHPLC is crucial for obtaining detailed metabolic profiles and understanding the distribution of these compounds within the plant. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis in Plant Extracts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. drawellanalytical.comnih.gov While many lignans are not sufficiently volatile for direct GC analysis, derivatization can be employed. For instance, trimethylsilyl ethers of lignans can be separated and quantified by GC, and the compounds can be identified by GC-MS. nih.gov

In the context of Kadcoccilignan research, GC-MS is primarily used to analyze the volatile components present in the plant extracts of Kadsura species. nih.govmdpi.com This can provide a broader phytochemical profile of the plant material. The process involves separating compounds in a heated column based on their boiling points and interactions with the stationary phase, followed by detection and identification using a mass spectrometer. nih.govresearchgate.net Terpenoids, which are often found alongside lignans in plant extracts, are frequently analyzed using this method. nih.gov

Advanced Mass Spectrometric Approaches

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nih.gov In this compound research, advanced MS approaches are critical for structural elucidation and sensitive quantification.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller ions. wikipedia.orgnationalmaglab.org This process provides valuable information about the structure of the original molecule. nih.gov

In a typical MS/MS experiment:

Ions are generated from the sample and separated in the first mass analyzer (MS1).

A specific ion of interest (the precursor ion) is selected.

The precursor ion is fragmented in a collision cell, often through collision-induced dissociation (CID). wikipedia.org

The resulting fragment ions (product ions) are separated in a second mass analyzer (MS2) and detected. nationalmaglab.org

The fragmentation pattern is often unique to a specific compound, acting as a "fingerprint" that can be used for structural confirmation. ncsu.edu Studying the fragmentation mechanisms of lignan model compounds helps in designing MS/MS-based strategies for analyzing complex lignin degradation products. nih.gov This approach is invaluable for distinguishing between different types of Kadcoccilignans, such as dibenzocyclooctadienes and spirobenzofuranoid dibenzocyclooctadienes, which are found in the genus Kadsura. nih.gov

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques combine a separation method with a detection method, offering powerful analytical capabilities. researchgate.net For this compound research, the coupling of liquid chromatography or gas chromatography with tandem mass spectrometry is essential for analyzing the complex mixtures extracted from plant materials. semanticscholar.orgresearchgate.net

LC-MS/MS: This is the most powerful and widely used technique for the analysis of lignans in complex samples. researchgate.netdeakin.edu.auresearchgate.net The high separation power of liquid chromatography (especially UHPLC) is combined with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov This allows for the reliable identification and quantification of dozens of lignans in a single run, even at very low concentrations. nih.govresearchgate.net Research on Kadsura coccinea has utilized UPLC-MS/MS to detect 51 lignans, revealing that the content in the roots is higher than in the stems and leaves. nih.govsemanticscholar.org

GC-MS/MS: This technique provides an extra dimension of selectivity compared to single-stage GC-MS. researchgate.net It is particularly useful for quantifying trace-level volatile or semi-volatile compounds in highly complex matrices by reducing background interference.

The data generated from these hyphenated techniques are crucial for metabolomic studies, helping to elucidate the biosynthetic pathways of lignans in Kadsura coccinea. nih.govsemanticscholar.org

Table 2: Summary of Advanced Analytical Techniques for this compound Research

Technique Separation Principle Detection Principle Primary Application for Kadcoccilignans
HPLC-UV/DAD Differential partitioning between mobile and stationary phases. nih.gov UV-Vis light absorbance. mdpi.com Quantitative and qualitative analysis of major lignans.
UHPLC-MS High-efficiency differential partitioning. mdpi.com Mass-to-charge ratio measurement. nih.gov High-resolution separation and identification of complex lignan mixtures. nih.gov
GC-MS Separation of volatile compounds based on boiling point. drawellanalytical.com Mass-to-charge ratio measurement of fragmented ions. Analysis of volatile components in plant extracts and derivatized lignans. nih.gov

| LC-MS/MS | High-efficiency differential partitioning. deakin.edu.au | Precursor ion selection, fragmentation, and product ion analysis. wikipedia.org | Structural elucidation and sensitive quantification of lignans in complex matrices. nih.govsemanticscholar.org |

Spectroscopic Methods for Quantitative Determination (e.g., UV-Vis spectrophotometry)

The quantitative analysis of specific phytochemicals is crucial for standardization, quality control, and understanding their distribution in biological matrices. For this compound, a lignan of significant research interest, UV-Vis spectrophotometry offers a rapid, accessible, and cost-effective method for its quantification. researchgate.netnih.gov This technique operates on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

The development of a UV-Vis spectrophotometric method for this compound involves identifying its wavelength of maximum absorbance (λmax). This is achieved by scanning a solution of pure this compound across a range of UV and visible wavelengths. For many phenolic compounds, including lignans, the λmax typically falls within the UV range. researchgate.netnih.gov For instance, studies on similar plant-derived compounds have identified absorbance maxima at specific wavelengths, such as 291 nm for Acacia coriaria extracts and 419 nm for Curcumin. researchgate.netresearchgate.net

Once the λmax for this compound is determined, a calibration curve is constructed. This involves preparing a series of standard solutions with known concentrations of this compound and measuring the absorbance of each at the predetermined λmax. The absorbance values are then plotted against the corresponding concentrations. A linear regression analysis of this plot yields a calibration equation (y = mx + c), which can be used to determine the concentration of this compound in unknown samples by measuring their absorbance. The method's validity is established by assessing parameters such as linearity, accuracy, precision, and specificity. banglajol.info

Hypothetical Calibration Data for this compound Quantification

Standard Concentration (µg/mL)Absorbance at λmax (e.g., 285 nm)
50.152
100.305
200.610
401.220
601.830

This table presents hypothetical data to illustrate the linear relationship between concentration and absorbance for this compound, which would be foundational for its quantification using UV-Vis spectrophotometry.

This spectrophotometric method is valuable for rapid screening of plant extracts or for monitoring the purity of this compound during extraction and purification processes. nih.gov

Application of Metabolomics for Profiling this compound and Related Metabolites

Metabolomics provides a comprehensive and high-throughput approach to profile the complete set of metabolites in a biological system. kobe-u.ac.jp This methodology is exceptionally well-suited for investigating the metabolic fate of this compound in vivo and in vitro, identifying its biotransformation products, and understanding its interaction with metabolic pathways. rsc.org Both untargeted and targeted metabolomics approaches can be employed in this compound research. kobe-u.ac.jp

An untargeted approach allows for a broad exploration of the metabolic changes that occur in response to this compound, potentially revealing novel biological insights. kobe-u.ac.jp In contrast, a targeted metabolomics method focuses on the precise quantification of this compound and a predefined list of expected metabolites. researchgate.net

The typical workflow for a metabolomics study on this compound would involve:

Sample Preparation : Extraction of metabolites from biological samples (e.g., plasma, urine, or cell cultures) exposed to this compound. Methods like liquid-liquid extraction or solid-phase extraction are common. nih.gov

Analytical Detection : The prepared extracts are analyzed using advanced analytical platforms, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS). agrobiology.ru Techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are powerful tools for separating and identifying metabolites. rsc.org

Data Processing and Identification : The complex data generated is processed to detect metabolic features. Metabolites, including this compound and its derivatives, are then identified by comparing their mass-to-charge ratios (m/z) and retention times with those in spectral databases or with authentic standards.

Research on similar neolignans, such as Myrislignan, has shown that major metabolic pathways include hydroxylation and demethylation. rsc.org Applying this knowledge to this compound, a metabolomics study could aim to identify analogous metabolites. For example, cytochrome P450 enzymes (CYPs) are often involved in the metabolism of such compounds. rsc.org

Plausible Metabolites of this compound Identified via Metabolomics

Metabolite IDProposed StructureMetabolic Transformation
K-M1Hydroxy-KadcoccilignanHydroxylation
K-M2Demethyl-KadcoccilignanDemethylation
K-M3Dihydroxy-KadcoccilignanDihydroxylation
K-M4This compound-glucuronideGlucuronidation
K-M5Demethyl-hydroxy-KadcoccilignanDemethylation & Hydroxylation

This table outlines hypothetical metabolites of this compound that could be identified using a metabolomics approach, based on common biotransformation pathways observed for other lignans.

By profiling these metabolites, researchers can construct a detailed metabolic map of this compound, which is essential for understanding its disposition and biological activity within an organism. rsc.org

Future Perspectives and Research Challenges for Kadcoccilignan

Comprehensive Elucidation of Kadcoccilignan's Complete Biosynthetic Pathway

A fundamental challenge in the study of this compound is the complete elucidation of its biosynthetic pathway. Lignans (B1203133) are generally derived from the phenylpropanoid pathway, but the specific enzymatic steps leading to the formation of this compound are unknown. researchgate.net Research on other complex natural products, such as cyanogenic glucosides and ketocarotenoids, demonstrates that understanding biosynthesis requires identifying and characterizing specific enzymes like cytochrome P450s and glucosyltransferases. nih.govnih.gov

Future research must focus on:

Identifying Precursor Molecules: Tracing the metabolic route from primary metabolites, likely originating from the phenylpropanoid pathway, to the core lignan (B3055560) scaffold.

Characterizing Key Enzymes: Identifying and functionally characterizing the specific oxidases, reductases, and transferases responsible for the intricate bond formations and stereochemistry of this compound. Phylogenetic analyses of candidate enzyme families, such as cytochrome P450s, could offer insights into their evolutionary origins and functional divergence. nih.gov

Metabolomic and Transcriptomic Integration: Utilizing widely-targeted metabolomics to profile the metabolic landscape of K. coccinea tissues can help identify pathway intermediates. researchgate.netresearchgate.net Correlating this data with transcriptomic analyses of the same tissues can pinpoint the genes encoding the biosynthetic enzymes.

Unraveling this pathway is not only of academic interest but also foundational for potential metabolic engineering efforts to produce this compound or novel analogues in heterologous systems. nih.gov

In-depth Characterization of Molecular Targets and Binding Mechanisms

This compound has been reported to exhibit inhibitory activity against nitric oxide (NO) production induced by lipopolysaccharides (LPS), suggesting a role in modulating inflammatory responses. researchgate.netacgpubs.orgresearchgate.net However, its direct molecular targets remain uncharacterized. The broader family of lignans from the genus Kadsura has been associated with a range of biological activities, including anti-tumor and neuroprotective effects, implying a potential for multiple mechanisms of action. acgpubs.orgacgpubs.org

Key research imperatives include:

Target Identification: Employing advanced proteomic techniques, such as activity-based protein profiling (ABPP), to identify the specific proteins that this compound covalently or non-covalently binds to within the cell. nih.gov This approach is crucial for discovering direct targets and understanding the molecular basis of the compound's activity. nih.gov

Binding Mechanism Analysis: Once a target is identified, computational methods like molecular dynamics (MD) simulations and binding free energy calculations can be used to model the interaction at an atomic level. nih.gov These theoretical approaches can elucidate the key residues and forces driving the binding event, providing a detailed understanding of the mechanism of action. nih.gov

Pathway Analysis: Quantitative proteomics can offer an unbiased view of global protein expression changes following treatment with this compound, revealing the signaling pathways that are most significantly altered. nih.gov This can help connect the molecular target to the observed cellular phenotype.

A thorough characterization of its molecular interactions is essential for validating its therapeutic potential and for the rational design of more potent and selective derivatives.

Development of Predictive Pre-clinical Models for Efficacy and Specificity

Current research on this compound's bioactivity is limited to in vitro assays, such as the inhibition of NO production and moderate anti-HBV activity. researchgate.netcas.cn To bridge the gap between laboratory findings and potential clinical applications, robust and predictive pre-clinical models are required.

The development of these models should proceed by:

Establishing Cell-Based Assays: Moving beyond initial screening to more complex cell-based models that recapitulate aspects of human disease, such as co-culture systems or 3D organoids.

Transitioning to In Vivo Models: Utilizing appropriate animal models to assess the efficacy, specificity, and pharmacokinetics of this compound. For its anti-inflammatory potential, models of LPS-induced inflammation would be relevant. For potential anticancer activity, as suggested by related compounds, patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models in immunocompromised mice offer sophisticated platforms for evaluating therapeutic response. nih.gov

Evaluating Specificity and Off-Target Effects: Designing preclinical studies to not only confirm efficacy but also to proactively identify potential off-target effects. For instance, studies on cathepsin K inhibitors in breast cancer bone metastasis models show how preclinical systems can be used to assess both the reduction in tumor burden and the impact on local tissue invasion. nih.gov

These models are critical for generating the necessary data to justify further development and to guide the design of future clinical trials. nih.gov

Exploration of Novel Synthetic Methodologies for this compound and its Derivatives

Currently, this compound is obtained through isolation from its natural source, Kadsura coccinea. researchgate.net This reliance on extraction presents challenges related to yield, scalability, and sustainability. The development of a total synthesis would provide an alternative, reliable source of the compound for research purposes.

Future synthetic research should focus on:

Total Synthesis: Devising a stereocontrolled total synthesis of this compound. This would not only provide access to the natural product but also confirm its absolute structure. Methodologies for constructing complex heterocyclic scaffolds, such as those used for chromane (B1220400) derivatives, could provide strategic inspiration. beilstein-journals.org

Derivative Synthesis: Using the synthetic route as a platform to generate a library of this compound derivatives. The synthesis of derivatives is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR). rsc.orgmdpi.com

Developing Efficient Synthetic Methods: Exploring modern synthetic methods, including chemical and electrochemical polymerization techniques or one-pot multi-component reactions, to streamline the synthesis of the core scaffold and its analogues. mdpi.commdpi.com This could lead to more efficient and environmentally friendly production processes.

The ability to synthetically access this compound and its derivatives is paramount for advancing its study from a rare natural product to a viable lead compound. rsc.org

Integration of Systems Biology and Artificial Intelligence in this compound Research

The complexity of natural product pharmacology presents a significant challenge that can be addressed by integrating systems biology and artificial intelligence (AI). researchgate.net These computational approaches are transforming drug discovery and can be powerfully applied to the study of this compound. nih.gov

Future research can leverage these technologies to:

Predict Targets and Mechanisms: Use AI and machine learning (ML) algorithms to analyze large biological datasets (genomics, proteomics, metabolomics) to predict potential molecular targets and mechanisms of action for this compound. researchgate.netnih.gov

Model Biological Systems: Apply systems biology (SysBio) approaches to create computational models of the cellular networks perturbed by this compound. researchgate.net This can help in understanding the holistic effects of the compound beyond a single target.

Accelerate Drug Development: Integrate AI into various stages of the research pipeline, from identifying novel analogues with improved properties to designing more effective preclinical trials. vib.be The combination of AI with in-depth biological knowledge can lead to innovative biotech applications. vib.be

While currently predominated by preclinical basic research, the use of AI and systems biology is growing, offering a powerful toolkit to navigate the complexities of this compound biology and accelerate its development. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What methods are commonly used to isolate and structurally characterize Kadcoccilignan from Kadsura coccinea?

  • Answer : this compound is typically isolated using chromatographic techniques (e.g., silica gel, HPLC) followed by structural elucidation via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) and mass spectrometry (MS). For example, in K. coccinea stems, preparative HPLC and repeated column chromatography are employed to purify lignans like this compound, with NMR data confirming its bisepoxylignan structure .

Q. What pharmacological activities have been preliminarily reported for this compound?

  • Answer : Initial studies suggest anti-inflammatory, antioxidant, and cytotoxic activities. These findings are derived from in vitro assays such as LPS-induced macrophage models for anti-inflammatory activity and DPPH radical scavenging tests for antioxidant potential. Dose-response curves and IC₅₀ values are critical for validating efficacy .

Q. How can researchers ensure the purity and identity of this compound in natural product extracts?

  • Answer : Combine spectroscopic validation (NMR, MS) with chromatographic purity checks (HPLC-UV/ELSD). For novel compounds, elemental analysis and X-ray crystallography may be required. For known lignans like this compound, cross-referencing spectral data with published databases is essential .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across studies be resolved?

  • Answer : Conduct comparative assays under standardized conditions (e.g., cell lines, solvent controls, incubation times). For example, discrepancies in cytotoxic IC₅₀ values may arise from variations in cell viability assays (MTT vs. resazurin). Statistical meta-analysis and molecular docking studies can further clarify structure-activity relationships .

Q. What experimental strategies are recommended to investigate this compound's mechanism of action in complex biological systems?

  • Answer : Use multi-omics approaches (transcriptomics, proteomics) paired with pathway enrichment analysis. For instance, RNA-seq can identify differentially expressed genes in treated vs. untreated cells, while molecular dynamics simulations predict binding affinities to targets like NF-κB or COX-2 .

Q. How can researchers address the limited bioavailability of this compound in preclinical studies?

  • Answer : Optimize formulation using nano-delivery systems (liposomes, polymeric nanoparticles) and assess pharmacokinetics via LC-MS/MS. Comparative studies with structural analogs (e.g., dihydrocubebin) may reveal solubility-enhancing modifications .

Q. What methodologies are suitable for elucidating this compound's biosynthetic pathway in Kadsura species?

  • Answer : Isotopic labeling (¹³C/²H) combined with gene knockout/overexpression in plant cell cultures can trace precursor incorporation. Comparative metabolomics of K. coccinea tissues (roots vs. stems) may identify tissue-specific enzymes .

Q. How should researchers design studies to evaluate synergistic effects between this compound and conventional therapeutics?

  • Answer : Use combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. For example, test this compound with cisplatin in cancer cells, quantifying synergy via Fa-CI plots and validating with apoptosis markers (caspase-3/7 activation) .

Methodological Guidelines

  • Data Validation : Ensure reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data and assay protocols in supplementary materials .
  • Literature Review : Use tools like SciFinder and Google Scholar to prioritize high-impact studies (sorted by citations) and avoid outdated or non-peer-reviewed sources .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental design and reporting, including sample size justification and randomization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.